Cas no 483968-03-2 (1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)

1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol 化学的及び物理的性質
名前と識別子
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- 1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol
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- MDL: MFCD02069221
- インチ: 1S/C17H27NO3/c1-13-6-4-7-14(2)18(13)11-15(19)12-21-17-9-5-8-16(10-17)20-3/h5,8-10,13-15,19H,4,6-7,11-12H2,1-3H3
- InChIKey: UGOAGCAVPCSLHF-UHFFFAOYSA-N
- ほほえんだ: C(N1C(C)CCCC1C)C(O)COC1=CC=CC(OC)=C1
1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-241747-0.05g |
483968-03-2 | 95% | 0.05g |
$612.0 | 2024-06-19 | ||
Enamine | EN300-241747-5.0g |
483968-03-2 | 95% | 5.0g |
$2110.0 | 2024-06-19 | ||
Enamine | EN300-241747-0.5g |
483968-03-2 | 95% | 0.5g |
$699.0 | 2024-06-19 | ||
Enamine | EN300-241747-1g |
483968-03-2 | 1g |
$728.0 | 2023-09-15 | |||
Enamine | EN300-241747-10g |
483968-03-2 | 10g |
$3131.0 | 2023-09-15 | |||
Enamine | EN300-241747-0.1g |
483968-03-2 | 95% | 0.1g |
$640.0 | 2024-06-19 | ||
Enamine | EN300-241747-2.5g |
483968-03-2 | 95% | 2.5g |
$1428.0 | 2024-06-19 | ||
Enamine | EN300-241747-10.0g |
483968-03-2 | 95% | 10.0g |
$3131.0 | 2024-06-19 | ||
Enamine | EN300-241747-0.25g |
483968-03-2 | 95% | 0.25g |
$670.0 | 2024-06-19 | ||
Enamine | EN300-241747-1.0g |
483968-03-2 | 95% | 1.0g |
$728.0 | 2024-06-19 |
1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol 関連文献
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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9. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanolに関する追加情報
Research Briefing on 1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol (CAS: 483968-03-2)
The compound 1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol (CAS: 483968-03-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features including a piperidine ring and methoxyphenoxy moiety, has shown promising potential in various therapeutic applications. Recent studies have focused on its pharmacological properties, synthesis optimization, and potential as a lead compound for drug development.
Recent pharmacological investigations have revealed that 483968-03-2 exhibits notable adrenergic receptor modulation activity. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its selective β2-adrenergic receptor agonism with an EC50 of 12.3 nM, suggesting potential applications in respiratory disorders. The compound's unique 2,6-dimethylpiperidine substitution appears to contribute to both receptor selectivity and metabolic stability, addressing common challenges in adrenergic drug development.
In synthetic chemistry advancements, researchers have developed a novel asymmetric synthesis route for 483968-03-2 with improved yield (78%) and enantiomeric excess (98.5%). The 2024 Nature Protocols publication highlights a key enzymatic resolution step using immobilized lipase, which significantly enhances the process's green chemistry metrics. This breakthrough addresses previous challenges in obtaining the active (R)-enantiomer in high purity, crucial for pharmacological activity.
Structural-activity relationship (SAR) studies have identified the 3-methoxyphenoxy group as critical for maintaining the compound's membrane permeability (measured LogP = 2.1) while the 2,6-dimethyl substitution on the piperidine ring enhances metabolic stability (t1/2 = 4.7 hours in human liver microsomes). These findings, published in ACS Medicinal Chemistry Letters (2024), provide valuable insights for further molecular optimization.
Current preclinical evaluations indicate potential therapeutic applications in both pulmonary and cardiovascular diseases. Notably, in vivo studies in rodent models of asthma showed significant bronchodilation (62% improvement in airway resistance) at doses showing minimal cardiovascular effects. The compound's unique pharmacological profile suggests it may overcome limitations of current β2-agonists regarding receptor desensitization and side effect profiles.
Future research directions include comprehensive toxicology profiling and formulation development, with particular focus on inhaled delivery systems. The compound's physicochemical properties (melting point 148-150°C, water solubility 2.3 mg/mL at pH 7.4) present both challenges and opportunities for drug product development. Several pharmaceutical companies have included 483968-03-2 in their preclinical pipelines, indicating growing industry interest in this chemical entity.
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